molecular formula C7H8BrN3O4 B2593615 methyl (5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate CAS No. 41604-58-4

methyl (5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Cat. No.: B2593615
CAS No.: 41604-58-4
M. Wt: 278.062
InChI Key: KZRXNPFXWRXYLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several methods. One notable approach is the Van Leusen Imidazole Synthesis , which starts from 1,2-diketones and urotropine in the presence of ammonium acetate. This solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods include NHC-copper-catalyzed isocyanide insertion and subsequent cycloaddition .


Physical and Chemical Properties Analysis

  • Storage : Keep in a dark place under an inert atmosphere at 2-8°C .
  • Safety : It may cause skin, respiratory, and eye irritation .

Safety and Hazards

  • Hazard Statements : H315 (causes skin irritation), H319 (may cause eye irritation), H335 (may cause respiratory irritation) .
  • Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors), P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes) .

Future Directions

: Sigma-Aldrich : Organic Chemistry Portal

Properties

IUPAC Name

methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O4/c1-4-9-7(11(13)14)6(8)10(4)3-5(12)15-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRXNPFXWRXYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325306
Record name methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41604-58-4
Record name methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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